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Executive Summary

The Odd-Skipped Related 1 (OSR1) gene, a mammalian homolog of the Drosophila odd-
skipped gene, encodes a crucial zinc-finger transcription factor that plays a pivotal role in
embryonic development.[1][2][3][4] Its expression is tightly regulated both spatially and
temporally, beginning in the intermediate mesoderm and extending to the developing heart,
limbs, lungs, and craniofacial structures.[1] OSRL1 is indispensable for the organogenesis of
multiple systems, most notably the kidneys and the heart. In the kidney, it functions as the
earliest marker of the intermediate mesoderm and is essential for the maintenance of nephron
progenitor cells.[1][5][6][7] In the heart, OSR1 is critical for the formation of the atrial septum.[1]
Mechanistically, OSR1 interacts with key developmental signaling pathways, including Wnt and
Hedgehog, and functions synergistically with other transcription factors such as Six2 and Wit1.
[6][8] Loss-of-function mutations in Osrl in mouse models result in embryonic lethality,
underscoring its fundamental role in development.[1][5][8][9] This guide provides a
comprehensive overview of OSR1's function, its regulatory networks, and the experimental
methodologies used to elucidate its roles.

OSR1 in Renal Development

OSR1 is a master regulator of kidney formation, involved from the earliest stages of
specification to the maintenance of progenitor populations.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1578480?utm_src=pdf-interest
https://en.wikipedia.org/wiki/OSR1
https://pubmed.ncbi.nlm.nih.gov/21462293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096694/
https://www.merckmillipore.com/VE/es/tech-docs/paper/4eb300cfdc7e45c0cea0507ef3cbdf9e
https://en.wikipedia.org/wiki/OSR1
https://en.wikipedia.org/wiki/OSR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://www.mdpi.com/2075-1729/15/11/1680
https://en.wikipedia.org/wiki/OSR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159597
https://en.wikipedia.org/wiki/OSR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687957/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159597
https://journals.physiology.org/doi/10.1152/ajprenal.00410.2014
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Specification and Maintenance of Nephron Progenitors

OSRL1 is the earliest known molecular marker for the intermediate mesoderm, the embryonic
tissue that gives rise to the urogenital system.[1] Its function is paramount for the survival and
maintenance of the cap mesenchyme, a nephron progenitor cell population. Tissue-specific
deletion of Osrl in these cells leads to their premature depletion and results in severe renal
hypoplasia, characterized by a drastic reduction in kidney size and nephron number.[6][10]

Genetic and Signaling Interactions

The function of OSR1 in the kidney is orchestrated through a complex network of interactions:

o Upstream Regulation:Osrl expression is induced by retinoic acid signaling and regulated by
BET proteins.[5][10] Conversely, it is negatively regulated by the transcription factors Runx2
and lkzf1.[1]

o Downstream Targets: OSR1 initiates a transcriptional cascade by activating key
developmental regulators, including Lhx1, Pax2, and Wt1.[1] It also promotes the expression
of wnt2ba, a critical factor in podocyte development.[5]

e Synergistic and Antagonistic Roles: OSR1 exhibits functional synergy with Wt1 to ensure the
proper specification of the metanephric mesenchyme.[8] It also acts downstream of Six2,
and together they maintain the nephron progenitor pool by antagonizing the pro-
differentiation effects of the canonical Wnt/p-catenin signaling pathway.[6] This antagonism is
achieved, in part, by OSR1's ability to stabilize transcriptional repressor complexes.[6]
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Caption: OSR1 regulatory network in nephron progenitor cell fate.

OSR1 in Cardiac Development

OSR1 is a critical factor for the proper morphogenesis of the heart, particularly for the division
of the atria.

Atrial Septation

Expression of OSRL1 is localized to the dorsal atrial wall, the site from which the primary atrial
septum emerges.[1] Its function is essential for the formation of this structure. Studies in mice
have shown that deleting Osrl specifically in the second heart field, a key progenitor population
for atrial and outflow tract structures, leads to a complete absence of the atrial septum.[1]

Tbx5-0Osrl1 Signaling Pathway

In the posterior second heart field (pSHF), OSR1 acts as a direct downstream target of the T-
box transcription factor Tbx5.[1] OSR1 and Tbx5 interact to regulate the cell cycle progression
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of these cardiac progenitor cells, a process vital for generating sufficient cell numbers for septal
formation.[1][11] This Tbx5-Osrl signaling axis operates in parallel to the Hedgehog signaling
pathway, both of which are required for atrial septation.[1]
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Caption: Thx5-Osrl pathway in cardiac atrial septation.

OSR1 in Foregut and Lung Development

OSR1 plays a multifaceted role in the development of the foregut, the embryonic structure that
gives rise to the esophagus, stomach, trachea, and lungs.

Downstream of Hedgehog Signaling
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In the mesenchyme surrounding the foregut, OSR1 expression is dependent on Hedgehog
(HH) signaling emanating from the adjacent epithelium.[12][13] The HH pathway effector, Gli3,
directly binds to a conserved region in the Osrl promoter to activate its transcription.[12]

Functions in Lung Morphogenesis

OSRL1 is required for several key steps in respiratory system development:

e Lung Progenitor Specification:Osrl mutant embryos display a reduced number of lung
progenitors in the ventral foregut.[12][13]

e Branching Morphogenesis: It is necessary for the correct branching of the primary lung buds.
[12][13]

o Mesenchymal Differentiation: OSR1 is essential for the differentiation of various
mesenchymal derivatives, including the smooth muscle of the trachea and esophagus,
tracheal cartilage rings, and the pulmonary arteries.[12][13]
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Caption: Hedgehog-Osr1 signaling cascade in foregut development.

Quantitative Data Summary

The critical role of OSR1 in development is highlighted by the severe phenotypes observed in
loss-of-function mouse models.

Table 1: Phenotypes of OSR1 Knockout and Heterozygous Mice
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Genotype Organ System

Osrl-/- Kidney

Phenotype Reference

Complete kidney

agenesis, aberrant

apoptosis of [51[81[°]
nephrogenic

mesenchyme.

Osrl-/- Heart

Embryonic lethality,
deformed

atrioventricular

junctions, hypoplastic ]
venous valves, absent

atrial septum.

Osr1-/- Foregut/Lung

Fewer lung
progenitors, improper
lung bud branching,
: [12][13]
defective
mesenchymal

differentiation.

Osrl+/-Wtl+/- Kidney

Unilateral or bilateral

kidney agenesis or
hypoplasia, reduced [8]
nephron progenitor

cells.

| Osrlc/-;Six2-TGCtg | Kidney | Premature depletion of nephron progenitor cells, severe renal

hypoplasia. |[6][10] |

Key Experimental Protocols

Investigating the function of OSR1 requires a range of molecular and genetic techniques.

Below are detailed methodologies for key experimental approaches.

Generation of Osrl Conditional Mutant Mice
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This approach allows for the inactivation of Osrl in specific cell lineages, bypassing the
embryonic lethality of the full knockout.[2][3][4]

1. Targeting Vector Construction: A targeting vector is engineered to insert loxP
recombination sites flanking a critical coding exon (e.g., Exon 2) of the Osrl gene. An
antibiotic resistance cassette (e.g., neomycin) flanked by FRT sites is typically included for
selection of correctly targeted embryonic stem (ES) cells.

2. ES Cell Targeting: The linearized targeting vector is introduced into ES cells via
electroporation. Cells are cultured in the presence of the selection antibiotic.

3. Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR
and confirmed by Southern blot analysis to identify those with the correct integration of the
targeting construct at the Osrl locus.

4. Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into
host blastocysts, which are then surgically transferred into the uterus of a pseudopregnant
female mouse. The resulting chimeric pups are identified by coat color.

5. Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline
transmission of the targeted (Osrlflox-neo) allele.

6. Excision of Selection Cassette: To prevent the selection cassette from interfering with
gene function, mice carrying the Osrlflox-neo allele are crossed with mice expressing Flp
recombinase, leading to the excision of the FRT-flanked cassette and generating the
conditional Osrlflox allele.

7. Tissue-Specific Deletion: Mice homozygous for the Osriflox allele are crossed with a
transgenic line that expresses Cre recombinase under the control of a tissue-specific
promoter (e.g., Six2-Cre for nephron progenitors, Nkx2.5-Cre for cardiac progenitors). In the
offspring, Cre recombinase will excise the loxP-flanked exon, inactivating Osrl only in the
desired cell population.
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Caption: Workflow for generating tissue-specific OSR1 knockout mice.

Chromatin Immunoprecipitation sequencing (ChlP-seq)

ChlIP-seq is used to identify the genome-wide binding sites of OSR1, revealing its direct target
genes.[14][15][16][17]

1. Cell/Tissue Cross-linking: Harvest embryonic tissues (e.g., E11.5 kidney rudiments) and
immediately cross-link protein-DNA complexes. For transcription factors like OSR1, a dual
cross-linking protocol is recommended: first with 2 mM disuccinimidyl glutarate (DSG) for 45
minutes, followed by 1% formaldehyde for 10 minutes at room temperature.[16] Quench the
reaction with glycine.

2. Chromatin Preparation: Lyse the cells and isolate nuclei. Resuspend nuclei in a suitable
lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp.
Centrifuge to pellet debris.

3. Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads.
Incubate the pre-cleared chromatin overnight at 4°C with a ChiP-grade antibody specific for
OSRL1. A parallel sample with a non-specific IgG antibody serves as a negative control.

4. Complex Capture and Washes: Add Protein A/G magnetic beads to capture the antibody-
chromatin complexes. Perform a series of stringent washes with low salt, high salt, and LiCl
wash buffers to remove non-specifically bound chromatin.

5. Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the
cross-links by incubating at 65°C overnight with NaCl.
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6. DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA
purification using phenol-chloroform extraction or a column-based Kkit.

7. Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA.
This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification.
Sequence the library on a high-throughput platform.

8. Bioinformatic Analysis: Align sequence reads to the reference genome. Use a peak-calling
algorithm (e.g., MACS2) to identify genomic regions significantly enriched in the OSR1 IP
sample compared to the input or IgG control. Perform motif analysis on the identified peaks
to find the OSR1 binding consensus sequence.

CRISPR/Cas9-Mediated Gene Editing in Zygotes

This technique allows for the rapid generation of Osrl knockout or knock-in alleles directly in
mouse embryos.[18][19][20][21][22]

1. gRNA Design: Design two or more single guide RNAs (SgRNAS) targeting the first coding
exon of the Osrl gene to maximize the probability of creating a null allele via a frameshift-
inducing insertion/deletion (indel).

2. Reagent Preparation: Prepare high-quality, purified Cas9 nuclease protein and the
synthetic sgRNAs.

3. Zygote Collection: Harvest fertilized zygotes from superovulated female mice.

4. Microinjection: Prepare a microinjection mix containing Cas9 protein and sgRNAs.
Microinject the mix into the cytoplasm of the collected zygotes. This approach, using a
ribonucleoprotein (RNP) complex, is generally more efficient and has fewer off-target effects
than plasmid injection.[22]

5. Embryo Culture and Transfer: Culture the injected embryos in vitro to the two-cell or
blastocyst stage. Transfer the viable embryos into the oviducts or uterus of pseudopregnant
recipient females.

6. Screening of Founder Animals: Genotype the resulting pups by PCR amplification of the
targeted region, followed by Sanger sequencing or a T7 endonuclease | assay to detect the
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presence of indels.

o 7. Colony Establishment: Breed the identified founder animals that carry a frameshift
mutation to establish a stable Osrl knockout mouse line. Characterize the precise mutation
by subcloning and sequencing the PCR product from the founder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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